molecular formula C16H10F3NO B1343526 2'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-70-3

2'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No. B1343526
M. Wt: 289.25 g/mol
InChI Key: DQVNIZCFKWOSKB-UHFFFAOYSA-N
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Description

2’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone is a chemical compound with the molecular formula C16H10F3NO . It has a molecular weight of 289.25 g/mol .


Molecular Structure Analysis

The InChI key for 2’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone is DQVNIZCFKWOSKB-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=C(C(=C2)F)F)F .

Scientific Research Applications

Copolymer Synthesis

Novel copolymers incorporating trisubstituted ethylenes and styrene have been developed, demonstrating the potential of these compounds in designing materials with high glass transition temperatures and specific reactivities. The copolymerization of these materials, including those with cyano and fluorophenyl substituents, offers insights into the influence of molecular structure on polymer properties. Such studies reveal the versatility of these compounds in creating materials with tailored thermal and physical characteristics (Kim et al., 1999); (Kharas et al., 2000).

Antibacterial and Antipathogenic Applications

Research into thiourea derivatives, including those with trifluorophenyl groups, indicates significant potential for developing novel antimicrobial agents with antibiofilm properties. This highlights the relevance of cyano and trifluorophenyl-substituted compounds in addressing biofilm-associated infections and developing new therapeutic strategies (Limban et al., 2011).

Photochromic and Fluorescent Materials

The synthesis and study of photochromic diarylethenes bearing cyano groups have provided insights into the effects of substituent positioning on optoelectronic properties. Such compounds show promise in applications requiring light-responsive materials, indicating the potential of cyano-substituted compounds in developing advanced optical and electronic devices (Liu et al., 2007).

Photophysical Properties

Research into aggregation-induced emission (AIE) active compounds based on cyano-substituted diphenylaminostyrylbenzene has uncovered materials with significant two-photon absorption (2PA) properties and tunable fluorescence. These findings underscore the importance of molecular engineering in creating functional materials for biophotonic applications (Wang et al., 2011).

Organic Electronics

The engineering of organic sensitizers for solar cell applications illustrates the role of cyano-acrylic acid derivatives in achieving high photon conversion efficiencies. This research contributes to the development of more efficient and cost-effective solar energy harvesting technologies (Kim et al., 2006).

properties

IUPAC Name

2-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-13-7-10(8-14(18)16(13)19)5-6-15(21)12-4-2-1-3-11(12)9-20/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVNIZCFKWOSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644997
Record name 2-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile

CAS RN

898777-70-3
Record name 2-[1-Oxo-3-(3,4,5-trifluorophenyl)propyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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